molecular formula C11H22N2O2 B1477206 9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 2092562-85-9

9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B1477206
CAS No.: 2092562-85-9
M. Wt: 214.3 g/mol
InChI Key: AOESGYBAXJFRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core substituted with a 2-aminoethyl group at position 9 and a hydroxyl group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive spirocycles targeting receptors such as FFA1 (GPR40) and enzymes like HGXPRT .

Properties

IUPAC Name

9-(2-aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c12-4-7-13-5-2-11(3-6-13)9-10(14)1-8-15-11/h10,14H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOESGYBAXJFRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CCN)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound notable for its unique structural features, including both oxygen and nitrogen atoms within its framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

The molecular formula of this compound is C11H22N2OC_{11}H_{22}N_{2}O with a molecular weight of approximately 214.3 g/mol. The compound's structure can influence its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves binding to these targets, which can modulate their activity and lead to various biological effects. Although specific pathways for this compound are not fully elucidated, similar spirocyclic compounds have shown promising results in inhibiting key biological processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related spirocyclic compounds. For instance, a series of derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. The most potent derivatives exhibited IC50 values below 0.20 µM, indicating strong antiproliferative effects against these cell lines .

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15
11kHeLa0.14
12cHeLa0.14

These findings suggest that compounds with similar structural motifs may serve as promising candidates for further development in cancer therapy.

Enzymatic Inhibition

Another area of interest is the inhibition of soluble epoxide hydrolase (sEH), which plays a crucial role in various physiological processes and disease states, including chronic kidney diseases. Trisubstituted ureas based on spirocyclic frameworks have shown high potency as sEH inhibitors, demonstrating that structural modifications can significantly enhance biological activity .

Case Studies

  • Antitumor Efficacy : A study evaluated several derivatives against multiple cancer cell lines, revealing that specific modifications to the spirocyclic structure could enhance antitumor efficacy significantly.
  • Chronic Kidney Disease Models : In animal models, certain derivatives exhibited favorable pharmacokinetics and bioavailability, leading to reductions in serum creatinine levels, suggesting therapeutic potential for chronic kidney diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent at position 9 significantly influences molecular weight, polarity, and biological activity. Key analogs include:

Compound Name Substituent (Position 9) Molecular Formula Molecular Weight (g/mol) Key Properties
9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol 2-Aminoethyl C12H24N2O2 228.33* Moderate polarity, hydrogen bonding capacity
9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol 3-Aminopropyl C12H24N2O2 228.33 Longer alkyl chain, increased flexibility
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Benzyl C16H23NO2 261.36 High lipophilicity, aromatic interactions
9-Ethyl-1-oxa-4-azaspiro[5.5]undecane Ethyl C11H21NO 183.29 Reduced polarity, no hydroxyl group

*Calculated based on formula.

Analysis :

  • Aminoethyl vs.
  • Aminoethyl vs. Benzyl: The benzyl group introduces aromaticity, enhancing lipophilicity but reducing water solubility. This may limit bioavailability in polar environments .
  • Aminoethyl vs. Ethyl: The ethyl-substituted analog lacks a hydroxyl group, diminishing hydrogen bonding capacity and polarity, which may reduce target engagement in hydrophilic binding pockets .
FFA1 (GPR40) Agonist Activity

Spirocycles with polar peripheries, such as pyrazin-2-yloxy or heterocyclic amines, show enhanced FFA1 agonist activity . For example:

  • 4a (Pyrazin-2-yloxy-substituted) : Exhibited potent agonist activity (EC50 < 100 nM) due to polar interactions with the receptor’s extracellular domain .
  • Unsubstituted Core (R = H) : Inactive, underscoring the necessity of polar substituents .

The 2-aminoethyl group in the target compound may mimic these interactions, though its activity remains unverified in current literature.

Enzyme Inhibition

Aza-ANPs with phosphonoethyl branches (e.g., hypoxanthine derivatives) inhibit PfHGXPRT with high selectivity . While the target compound lacks a phosphonate group, its aminoethyl side chain may serve as a precursor for prodrug strategies targeting similar enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
Reactant of Route 2
Reactant of Route 2
9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.